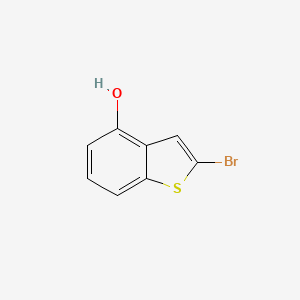

2-Bromo-1-benzothiophen-4-ol

Beschreibung

Contextual Significance of Benzothiophene (B83047) Scaffolds in Advanced Organic Chemistry

Benzothiophene and its derivatives are a prominent class of organic compounds with a wide array of applications, particularly in the field of medicinal chemistry. nih.gov The benzothiophene scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a key structural motif in numerous biologically active molecules. researchgate.net These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. nih.govbenthamdirect.com The versatility of the benzothiophene core allows for extensive functionalization, enabling the synthesis of diverse libraries of compounds for drug discovery and development. acs.org

Beyond pharmaceuticals, benzothiophenes are also integral components in the development of organic semiconductors, owing to their potential for creating extended and highly delocalized electronic structures. rsc.org This has led to their use in organic field-effect transistors (OFETs) and other electronic devices. The ability to fine-tune the electronic properties of benzothiophene-based molecules through synthetic modifications makes them a subject of intense research in materials science.

Rationale for Investigating 2-Bromo-1-benzothiophen-4-ol as a Unique Chemical Entity

The specific substitution pattern of 2-Bromo-1-benzothiophen-4-ol, featuring a bromine atom at the 2-position and a hydroxyl group at the 4-position, renders it a particularly interesting subject for chemical investigation. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for the construction of more complex molecular architectures. This strategic placement of a halogen allows for the introduction of a wide range of substituents, thereby enabling the systematic exploration of structure-activity relationships.

The hydroxyl group at the 4-position introduces the potential for hydrogen bonding and can be a key site for biological interactions or for further chemical modification. This functional group can also influence the electronic properties of the benzothiophene ring system. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating potential of the hydroxyl group can lead to unique chemical reactivity and physical properties that are not observed in other benzothiophene derivatives.

Overview of Current Research Trajectories and Knowledge Gaps for the Compound

Current research on 2-Bromo-1-benzothiophen-4-ol and its closely related analogues is multifaceted. In the realm of medicinal chemistry, the focus is on synthesizing novel derivatives and evaluating their potential as therapeutic agents. For instance, related 3-halobenzo[b]thiophenes have been synthesized and tested for their antimicrobial activities. nih.gov The development of efficient synthetic routes to access functionalized benzothiophenes remains a key area of investigation. acs.orgrsc.org

Despite the growing interest, significant knowledge gaps remain. While the synthesis of various benzothiophene derivatives is well-documented, specific and optimized synthetic protocols for 2-Bromo-1-benzothiophen-4-ol are not extensively reported in publicly available literature. Detailed studies on its photophysical properties, solid-state structure, and reactivity profile are also limited. Furthermore, while the broader class of benzothiophenes has been explored for various applications, the specific potential of 2-Bromo-1-benzothiophen-4-ol in materials science or as a specific pharmacological agent is an area that warrants further investigation. The exploration of its use as a building block in the synthesis of more complex heterocyclic systems is another promising yet underexplored research avenue. acs.org

Chemical Properties and Data

Below are tables detailing some of the key chemical properties of 2-Bromo-1-benzothiophen-4-ol.

Table 1: General Chemical Information

| Identifier | Value |

|---|---|

| IUPAC Name | 2-bromo-1-benzothiophen-4-ol |

| CAS Number | 1784087-17-7 |

| Molecular Formula | C₈H₅BrOS |

| Molecular Weight | 229.10 g/mol |

| Canonical SMILES | C1=CC(=C2C=C(SC2=C1)Br)O |

| InChI | InChI=1S/C8H5BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,10H |

Data sourced from PubChem CID 84029119 nih.gov

Table 2: Computed Physical and Chemical Properties

| Property | Value |

|---|---|

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 227.92445 g/mol |

| Monoisotopic Mass | 227.92445 g/mol |

| Topological Polar Surface Area | 48.5 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

Data sourced from PubChem CID 84029119 nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-benzothiophen-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLABIBCRDEFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784087-17-7 | |

| Record name | 2-bromo-1-benzothiophen-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 1 Benzothiophen 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Benzothiophene (B83047) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For 2-Bromo-1-benzothiophen-4-ol, the analysis begins by identifying the most feasible bond disconnections.

Two primary disconnections are considered:

C-Br Bond Disconnection: The carbon-bromine bond at the 2-position is a prime candidate for disconnection. This suggests that the final step of the synthesis could be a regioselective bromination of a 1-benzothiophen-4-ol precursor. This simplifies the immediate target to the 4-hydroxybenzothiophene core.

Thiophene (B33073) Ring Disconnection: Further deconstruction of the 1-benzothiophen-4-ol intermediate involves breaking the thiophene ring. A common and effective strategy is the disconnection of the C-S and C-C bonds of the thiophene moiety. This typically leads back to a substituted benzene (B151609) precursor, such as a derivative of 3-mercaptophenol, which already contains the required hydroxyl group at the correct position. The thiophene ring can then be constructed through various cyclization strategies.

This analysis prioritizes the synthesis of the 1-benzothiophen-4-ol scaffold as the key intermediate, upon which the final C2-bromination can be performed.

Development and Optimization of Precursors for 2-Bromo-1-benzothiophen-4-ol

The synthesis of the key precursor, 1-benzothiophen-4-ol, is critical. Methodologies for constructing the benzothiophene core often involve the cyclization of appropriately substituted benzene derivatives.

One established route involves the reaction of a thioglycolate with a substituted cyclohexanone, followed by aromatization. A more direct approach starts from a precursor that already contains the aromatic benzene ring. For instance, a common strategy is the intramolecular cyclization of an aryl thioether. A specific example is the Dieckmann condensation of methyl 2-(carboxymethylthio)benzoates. To obtain the 4-hydroxy derivative, the synthesis would logically start from a substituted 3-mercaptophenol derivative, which is then elaborated to form the thiophene ring.

A patented method describes a multi-step process that can be adapted for this purpose, highlighting the industrial relevance and challenges in preparing this specific scaffold. researchgate.net The optimization of these precursor syntheses focuses on improving yields, reducing the number of steps, and avoiding harsh reaction conditions that could be incompatible with the phenol (B47542) functional group.

Regioselective Bromination Techniques at Position 2

With the 1-benzothiophen-4-ol core in hand, the subsequent challenge is the regioselective introduction of a bromine atom at the C2 position. The electronic properties of the benzothiophene ring system typically favor electrophilic attack at the C3 position. Therefore, specialized strategies are required to direct bromination to C2.

Electrophilic Bromination Strategies

Direct electrophilic bromination of benzothiophenes with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) generally yields the 3-bromo derivative as the major product. The presence of a hydroxyl or methoxy (B1213986) group at the C4 position acts as an activating, ortho-para director for the benzene ring, but its influence on the thiophene ring's C2 vs. C3 selectivity is complex. Research on the bromination of 3-substituted benzothiophenes indicates that the regiochemical outcome is highly dependent on the nature of the substituent and the reaction conditions. researchgate.net For 1-benzothiophen-4-ol, direct bromination is likely to produce a mixture of isomers, including bromination on the benzene ring at C5 or C7, in addition to the thiophene ring. Achieving high selectivity for the C2 position via this method is challenging and would require careful optimization of the brominating agent, solvent, and temperature to exploit subtle differences in the activation barriers for attack at the different positions.

| Reagent | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | -10 °C to 0 °C | Typically used for regioselective bromination of activated aromatic systems. nih.gov |

| Molecular Bromine (Br₂) | Acetic Acid / CHCl₃ | Room Temp | Often leads to mixtures of isomers in complex heterocyclic systems. mdpi.com |

Directed Ortho-Metalation and Halogenation Approaches

A more reliable method for achieving regioselective functionalization is through directed ortho-metalation (DoM). This strategy relies on the deprotonation of the most acidic proton, followed by quenching with an electrophile. In the benzothiophene ring system, the proton at the C2 position is the most acidic and can be selectively removed by a strong base.

The strategy involves the following steps:

Protection of the Hydroxyl Group: The acidic phenolic proton at C4 must first be protected to prevent it from being deprotonated by the strong base. Common protecting groups include methyl (forming a methoxy ether) or other acid-labile groups.

Directed Lithiation: The protected 1-benzothiophen-4-ol is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The base selectively removes the proton at the C2 position, forming a 2-lithio-1-benzothiophene intermediate.

Electrophilic Quench: The resulting organolithium species is then treated with an electrophilic bromine source, such as molecular bromine (Br₂) or tetrabromomethane (CBr₄), to install the bromine atom exclusively at the C2 position.

This sequence provides excellent regiocontrol, as the site of functionalization is determined by the site of deprotonation rather than the inherent electronic preferences of the ring system towards electrophilic attack. mdpi.com

| Step | Reagent | Solvent | Temperature | Purpose |

| 1. Deprotonation | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | Regioselective removal of the C2 proton. |

| 2. Bromination | Tetrabromomethane (CBr₄) | Tetrahydrofuran (THF) | -78 °C to Room Temp | Introduction of bromine at the lithiated C2 position. |

Methodologies for Introducing the Hydroxyl Group at Position 4

Direct Hydroxylation Methods

The direct conversion of a C-H bond to a C-OH group on an aromatic ring, particularly at a specific position, is a formidable challenge in synthetic chemistry. For the benzothiophene core, direct C-H functionalization is most established at the C2 and C3 positions. In contrast, the direct functionalization of the C4 position is notably difficult and not well-documented in the scientific literature. researchgate.netnih.govnih.gov

The few existing methods for C4 functionalization typically require the presence of a specific directing group at the C3 position to steer a metal catalyst to the C4 site, or involve the activation of the entire benzothiophene system, for instance, by oxidation of the sulfur atom. nih.govresearchgate.net These specialized methods have been developed for C4-arylation but not for direct hydroxylation. nih.gov

Consequently, there are no established, general methodologies for the direct C-H hydroxylation of a pre-formed benzothiophene ring to produce 1-benzothiophen-4-ol. Synthetic routes to this compound and its derivatives, therefore, overwhelmingly rely on constructing the benzothiophene ring from a benzene-based precursor that already possesses the required oxygen-containing functional group at the appropriate position, as outlined in the retrosynthetic analysis (Section 2.1).

Conversion of Pre-installed Functional Groups (e.g., ethers, esters) to Hydroxyl

A common and effective strategy for introducing a hydroxyl group onto a sensitive aromatic scaffold like benzothiophene is the cleavage of a more robust ether group, typically a methyl ether (methoxy group). This approach is advantageous as the methoxy group is stable under a variety of reaction conditions used to construct or modify the benzothiophene ring system, and can be deprotected in a final step to yield the desired phenol.

The demethylation of alkoxy-protected benzothiophenes is a well-established process. For instance, the conversion of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) to its corresponding dihydroxy derivative is a known transformation. google.com This dealkylation is often accomplished using strong Lewis acids or thiol-based reagents.

Common reagents for O-demethylation include:

Boron Tribromide (BBr₃): This is a powerful Lewis acid that readily cleaves aryl methyl ethers. chem-station.com The reaction proceeds by coordination of the boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Reactions are typically performed at low temperatures due to the high reactivity of BBr₃. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid, AlCl₃ can be used for O-demethylation, often in combination with a nucleophilic scavenger. chem-station.com It is a less reactive alternative to BBr₃. chem-station.com

Thiol-based Reagents: Nucleophilic cleavage using thiols, such as ethanethiol (B150549) in the presence of a strong base, can also be effective. googleapis.com Processes using less odorous thiols like 2-methyl-5-t-butyl benzenethiol (B1682325) have been developed for industrial-scale applications to mitigate the issues associated with volatile thiols. google.com

Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic reagent for cleaving ethers, typically requiring high temperatures to drive the reaction. chem-station.comsci-hub.se The use of phase-transfer catalysts like Aliquat-336 can accelerate this process. sci-hub.se

The selection of the demethylation agent depends on the other functional groups present in the molecule to ensure chemoselectivity. For a substrate like 2-bromo-4-methoxy-1-benzothiophene, a carefully chosen reagent would be required to cleave the methyl ether without affecting the bromo-substituent or the thiophene ring.

| Reagent | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Advantage: Very effective, high yields. Disadvantage: Highly reactive, moisture-sensitive. chem-station.com |

| Aluminum Chloride (AlCl₃) | DCM or MeNO₂, reflux | Advantage: Less reactive than BBr₃. Disadvantage: Can require harsh conditions. chem-station.com |

| Ethanethiol (EtSH) / Base | DMF, reflux | Advantage: Effective nucleophilic cleavage. Disadvantage: Strong, unpleasant odor. googleapis.com |

| Hydrobromic Acid (HBr) | 47% aq. HBr, reflux | Advantage: Classic, strong acid method. Disadvantage: High temperatures, potential for side reactions. chem-station.com |

Cyclization Reactions for the Formation of the Benzothiophene Ring System

The construction of the benzothiophene core is the cornerstone of the synthesis. Various cyclization strategies have been developed, each offering unique advantages in terms of substrate scope and functional group tolerance.

Intramolecular C-S bond formation is a direct and widely used method for constructing the benzothiophene ring. These reactions typically involve the cyclization of an ortho-functionalized benzene ring where one substituent contains the sulfur atom and the other is a reactive group that facilitates ring closure.

One prominent approach involves the base-mediated condensation of ortho-iodoarylacetonitriles with dithioesters. This reaction generates a thioenolate intermediate that undergoes an intramolecular C-S bond formation to yield a highly substituted benzothiophene. rsc.org Another strategy relies on the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this method, an electrophile (e.g., I₂, Br₂, or an electrophilic sulfur species) activates the alkyne, prompting the nucleophilic attack of the neighboring sulfide (B99878) to close the ring. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been shown to be effective for this transformation, providing 2,3-disubstituted benzo[b]thiophenes in high yields under moderate conditions. nih.gov

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. nih.govresearchgate.net These methods often exhibit high efficiency and broad functional group tolerance. A common strategy involves the palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org This reaction, catalyzed by a PdI₂/KI system, converts the starting propargyl alcohol into a (E)-2-(1-alkenyl)benzothiophene. acs.org

Another powerful palladium-catalyzed method is the Sonogashira-type cross-coupling of a 2-iodothiophenol (B3069315) with a terminal alkyne. rsc.org The reaction proceeds through an initial coupling to form a 2-alkynylthiophenol intermediate, which then undergoes a subsequent palladium-mediated cyclization to afford the 2-substituted benzothiophene. rsc.org Furthermore, palladium-catalyzed intramolecular oxidative C-H functionalization provides a direct route to the benzothiophene core from enethiolate precursors, avoiding the need for pre-halogenated substrates. nih.gov

Radical reactions offer alternative pathways for benzothiophene synthesis, often under mild conditions. A notable example is the visible-light photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. rsc.orgorganic-chemistry.org This reaction is typically initiated by a photocatalyst, such as eosin (B541160) Y, which, upon irradiation with green light, generates an aryl radical that adds to the alkyne, leading to subsequent cyclization. rsc.orgorganic-chemistry.org

Another approach is the radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org In the presence of a radical initiator like azobisisobutyronitrile (AIBN), these substrates cyclize to form 2-alkoxymethylbenzothiophenes in good to excellent yields. acs.org Manganese(III) acetate (B1210297) has also been used to catalyze the oxidative annulation of thiophenols with activated internal alkynes, which is believed to proceed through the formation of a thiyl radical. rsc.org

Catalytic Systems and Ligand Design in the Synthesis of 2-Bromo-1-benzothiophen-4-ol

The choice of catalyst and associated ligands is critical for achieving high efficiency, selectivity, and functional group compatibility in the synthesis of complex molecules like 2-Bromo-1-benzothiophen-4-ol.

Transition metals, particularly palladium, are central to many modern synthetic routes for benzothiophenes. rsc.orgmdpi.com Palladium-catalyzed cross-coupling reactions are indispensable for forming the key C–C and C–S bonds that define the benzothiophene scaffold. mit.edu

The synthesis of 2-substituted benzothiophenes can be achieved via a palladium-catalyzed Sonogashira coupling followed by cyclization. rsc.org The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands is crucial for optimizing the reaction. rsc.orgnih.gov While some reactions proceed without specific ligands, the addition of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst stability and activity. organic-chemistry.orgnih.gov For instance, bulky, electron-rich biaryl monophosphine ligands have been developed to improve the efficiency of cross-coupling reactions involving challenging substrates. mit.edunih.gov The design of ligands like Xantphos has enabled transformations that were previously difficult, such as the addition of acid chlorides across alkynes. researchgate.netacs.org

Copper catalysts are also employed, often in conjunction with palladium or in standalone methods. For example, a CuI/TMEDA system facilitates the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide. organic-chemistry.org Gold-catalyzed carbothiolation of alkynyl phenyl sulfides represents another powerful method for synthesizing 2,3-disubstituted benzothiophenes. organic-chemistry.orgrsc.org

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Sonogashira Coupling / Cyclization | 2-iodothiophenol, Phenylacetylene | rsc.org |

| PdI₂ / KI | Heterocyclodehydration | 1-(2-mercaptophenyl)-2-yn-1-ols | acs.org |

| Pd(OAc)₂ / Cu(OAc)₂ | Oxidative C-H Functionalization | Enethiolate salts | nih.gov |

| CuI / TMEDA | Thiolation Annulation | 2-bromo alkynylbenzenes, Na₂S | organic-chemistry.org |

| Eosin Y / Green Light | Photocatalytic Radical Annulation | o-methylthio-arenediazonium salts, Alkynes | rsc.orgorganic-chemistry.org |

Organocatalytic and Metal-Free Approaches

The drive to eliminate transition-metal catalysts, which can be costly and leave toxic residual metals in the final product, has led to the development of organocatalytic and metal-free synthetic routes for benzothiophene derivatives. organic-chemistry.org These methods offer an alternative pathway, often utilizing readily available and less toxic reagents.

Several metal-free strategies for constructing the benzothiophene skeleton have been reported. One approach involves a base-catalyzed protocol that proceeds through a propargyl–allenyl rearrangement followed by cyclization. beilstein-journals.org This method avoids the use of any metal catalysts, relying on a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the reaction. beilstein-journals.org Another significant metal-free approach is the synthesis from o-halovinylbenzenes and potassium sulfide (K₂S), which proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org This method is notable for its high efficiency and tolerance of a wide range of functional groups. organic-chemistry.org

Three-component reactions under transition-metal-free conditions have also been developed, for instance, the base-mediated reaction of 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur. rsc.org Furthermore, radical-promoted cyclization reactions provide another avenue. For example, 1-(2-mercaptophenyl)-2-yn-1-ols can undergo radical-promoted substitutive heterocyclodehydration in alcoholic media in the presence of a radical initiator like AIBN to yield 2-alkoxymethylbenzothiophenes. acs.org While direct organocatalytic routes to 2-Bromo-1-benzothiophen-4-ol are not extensively documented, N-Heterocyclic Carbenes (NHCs) have been used in the enantioselective dearomatizing hydroacylation of benzothiophenes, indicating the potential for organocatalysts to modify the benzothiophene core. acs.org

| Methodology | Key Reagents/Catalysts | Reaction Type | Substrates | Products |

|---|---|---|---|---|

| Base-Promoted Rearrangement | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Propargyl–allenyl rearrangement, cyclization | Propargyl sulfides | Substituted benzothiophenes beilstein-journals.org |

| SNAr-Type Reaction | K₂S (Potassium sulfide) | Nucleophilic substitution, cyclization, dehydrogenation | o-Halovinylbenzenes | 2-Substituted benzothiophenes organic-chemistry.org |

| Three-Component Reaction | Base, Elemental Sulfur | Condensation/Cyclization | 2-Bromobenzene aldehydes, benzylic esters | 2-Aryl substituted benzothiophenes rsc.org |

| Radical-Promoted Cyclization | AIBN (Azobisisobutyronitrile) | Radical heterocyclodehydration | 1-(2-Mercaptophenyl)-2-yn-1-ols | 2-Alkoxymethylbenzothiophenes acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For a molecule like 2-Bromo-1-benzothiophen-4-ol, this involves choosing environmentally benign solvents, reducing waste, and using safer reagents.

A key aspect of green synthesis is the replacement of hazardous solvents and reagents. Research has demonstrated the synthesis of halogenated thiophenes and related heterocycles using sodium halides (e.g., NaCl, NaBr, NaI) as the halogen source in an environmentally friendly solvent like ethanol (B145695). nih.gov This approach, mediated by copper(II) sulfate, eliminates the need for harsh and toxic halogenating agents. nih.gov The use of "table salt" as a source for "electrophilic chlorine" exemplifies this principle. nih.gov

Solvent-free reactions represent another pillar of green chemistry. Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions provide an efficient and economical route to benzothiophene derivatives. organic-chemistry.org This method is attractive due to its high atom economy and avoidance of solvent waste. organic-chemistry.org Furthermore, the use of water as a sustainable solvent is highly desirable. Visible-light-promoted tandem phosphorylation/cyclization of 2-alkynylthioanisoles has been successfully performed in water, showcasing a green approach to functionalized benzothiophenes. chim.it

| Green Chemistry Principle | Application in Benzothiophene Synthesis | Example |

|---|---|---|

| Use of Safer Solvents | Replacing halogenated and toxic solvents with greener alternatives. | Using ethanol as a solvent in copper-mediated halocyclization. nih.gov |

| Use of Safer Reagents | Employing non-toxic and readily available reagents. | Using sodium halides (NaBr) as a bromine source instead of liquid bromine. nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Iodine-catalyzed cascade reactions of thiophenols with alkynes. organic-chemistry.org |

| Solvent-Free Conditions | Conducting reactions without a solvent to reduce waste. | Metal- and solvent-free synthesis of benzothiophenes from thiophenols and alkynes. organic-chemistry.org |

| Use of Renewable Feedstocks/Catalysts | Employing catalysts and starting materials from renewable sources. | While not specific to benzothiophenes in the provided context, this is a general principle. |

| Energy Efficiency | Using milder reaction conditions or alternative energy sources. | Visible-light-promoted reactions in water at ambient temperature. chim.it |

Scalable Synthesis and Process Intensification Considerations

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of scalability, safety, and efficiency. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is key in this context. sphinxsai.com For the synthesis of 2-Bromo-1-benzothiophen-4-ol, moving from traditional batch reactors to continuous flow systems could offer significant advantages.

Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, which is particularly important for managing highly exothermic or rapid reactions. frontiersin.orgunito.it This enhanced control can lead to higher yields, better selectivity, and improved safety by minimizing the volume of hazardous materials at any given time. frontiersin.org The synthesis of heterocyclic scaffolds, which are common in pharmaceuticals, has been shown to benefit from flow reactor technology. frontiersin.org Although setting up a continuous-flow process can be complex, it often results in significant long-term economic savings. frontiersin.orgunito.it

The development of a scalable synthesis for functionalized benzothiophenes has been demonstrated for related structures used in organic materials. researchgate.net Domino or cascade reactions, which combine multiple transformation steps into a single operation, are particularly well-suited for scalable synthesis as they reduce the number of unit operations, solvent usage, and waste generation. nih.gov An efficient domino reaction protocol has been used to synthesize functionalized benzothiophenes on a gram scale under benign conditions. nih.gov Adapting such principles to the synthesis of 2-Bromo-1-benzothiophen-4-ol would be a critical step towards its viable large-scale production. The development of a robust, scalable process would likely involve translating an optimized batch reaction into a continuous flow protocol, potentially utilizing enabling technologies like high-temperature/pressure regimes to accelerate reaction times. researchgate.net

Chemical Reactivity and Transformative Chemistry of 2 Bromo 1 Benzothiophen 4 Ol

Reactions at the Bromine Moiety (Position 2)

The carbon-bromine bond at the C2 position is a key site for introducing molecular complexity. Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds through various organometallic and substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine atom at position 2 of 2-Bromo-1-benzothiophen-4-ol serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the mild reaction conditions and the commercial availability and low toxicity of the boron reagents. nih.gov For 2-Bromo-1-benzothiophen-4-ol, a Suzuki-Miyaura reaction would involve coupling with a suitable boronic acid (R-B(OH)₂) to yield a 2-substituted-1-benzothiophen-4-ol. The reaction is compatible with a wide variety of functional groups, including hydroxyl groups, making it suitable for this substrate. nih.govrsc.org

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org The primary drawback is the toxicity of tin compounds. organic-chemistry.org In the context of 2-Bromo-1-benzothiophen-4-ol, this reaction would form a new C-C bond at position 2 by reacting it with an organostannane of the type R-Sn(Alkyl)₃. The reaction is tolerant of many functional groups. youtube.com

Sonogashira Coupling: This method is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Reacting 2-Bromo-1-benzothiophen-4-ol with a terminal alkyne (R-C≡CH) under Sonogashira conditions would yield a 2-alkynyl-1-benzothiophen-4-ol, a valuable intermediate for further synthesis.

Table 1: Representative Conditions for Cross-Coupling Reactions

| Coupling Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | R-B(OH)₂ / R-B(OR)₂ |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | (Not always required) | Toluene, THF, DMF | R-Sn(n-Bu)₃ |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, piperidine | THF, DMF | R-C≡CH |

While direct nucleophilic aromatic substitution on unactivated aryl halides is difficult, the bromine atom on the electron-rich benzothiophene (B83047) ring can be replaced under specific conditions or after conversion to a more reactive intermediate.

Nucleophilic Substitution: Direct substitution of the bromine atom by a nucleophile is generally unfavorable. However, in some heterocyclic systems, copper- or palladium-catalyzed reactions can facilitate the substitution with nucleophiles such as amines, alkoxides, or thiolates. The success of such reactions would be highly dependent on the specific nucleophile and reaction conditions.

Halogen-Metal Exchange: This is a more common and versatile strategy for functionalizing aryl halides. wikipedia.org The reaction involves treating the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu This process replaces the bromine atom with a metal (usually lithium), generating a potent organometallic nucleophile. wikipedia.org This newly formed 2-lithio-1-benzothiophen-4-ol can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a diverse range of functional groups at the C2 position. A challenge with this substrate is the presence of the acidic hydroxyl proton, which would be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the base would be required, or the hydroxyl group would need to be protected prior to the exchange reaction. nih.govnih.gov

Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Step | Reagent(s) | Temperature (Typical) | Intermediate/Product |

| 1. Deprotonation/Exchange | ≥ 2 eq. n-BuLi or t-BuLi | -78 °C | 2-Lithio-1-benzothiophen-4-olate |

| 2. Electrophilic Quench | E⁺ (e.g., DMF, CO₂, R-CHO) | -78 °C to RT | 2-Substituted-1-benzothiophen-4-ol |

Oxidative addition and reductive elimination are fundamental steps in the catalytic cycles of the cross-coupling reactions mentioned above. wikipedia.org

Oxidative Addition: This is the initial step in most palladium-catalyzed cross-coupling cycles. wikipedia.org A low-valent metal complex, typically Pd(0), inserts into the carbon-bromine bond of 2-Bromo-1-benzothiophen-4-ol. This process increases the oxidation state of the metal from Pd(0) to Pd(II) and forms a new organopalladium(II) intermediate. wikipedia.orglibretexts.org

Reductive Elimination: This is the final, product-forming step in the catalytic cycle. wikipedia.org After a transmetalation step (in Suzuki or Stille coupling) introduces the second organic group to the palladium center, the two organic fragments (the benzothienyl group and the new R-group) couple together and are eliminated from the metal center. wikipedia.org This step regenerates the active Pd(0) catalyst and releases the final coupled product, while the metal's oxidation state decreases from Pd(II) to Pd(0). libretexts.org

Reactions Involving the Hydroxyl Group (Position 4)

The phenolic hydroxyl group at position 4 is a versatile handle for further functionalization through reactions that target the oxygen atom.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This reaction yields a 4-alkoxy-2-bromo-1-benzothiophene.

Esterification: Esters can be formed through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is one possibility. A more common and efficient method for phenols is acylation with an acid chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) in the presence of a base like pyridine (B92270) or triethylamine. This reaction would produce a 4-acyloxy-2-bromo-1-benzothiophene.

Table 3: Functionalization of the C4-Hydroxyl Group

| Reaction | Reagent 1 | Reagent 2 | Product Type |

| Etherification | Base (e.g., K₂CO₃) | Alkyl Halide (R-X) | 4-Alkoxy-2-bromo-1-benzothiophene |

| Esterification | Base (e.g., Pyridine) | Acyl Halide (R-COCl) | 4-Acyloxy-2-bromo-1-benzothiophene |

The redox chemistry of the phenolic hydroxyl group in this specific molecule is not extensively documented. In general, phenols can be oxidized to quinones. However, the benzothiophene ring system is also susceptible to oxidation, and achieving selective oxidation of the hydroxyl group without affecting the sulfur-containing ring could be challenging and would likely require mild and specific oxidizing agents. The development of such a transformation would depend on carefully controlled reaction conditions to avoid over-oxidation or reaction at the sulfur atom.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiophene Core

The reactivity of the benzothiophene core in 2-Bromo-1-benzothiophen-4-ol towards aromatic substitution is dictated by the electronic effects of the bromo and hydroxyl substituents. The hydroxyl group at the 4-position is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring. Conversely, the bromine atom at the 2-position deactivates the thiophene (B33073) ring towards electrophilic attack due to its electron-withdrawing inductive effect, though it can direct incoming electrophiles.

Electrophilic Aromatic Substitution:

Electrophilic substitution is expected to occur preferentially on the electron-rich benzene ring, directed by the hydroxyl group to the positions ortho and para to it (positions 5 and 7). The thiophene ring is generally less reactive towards electrophiles in this substituted system.

| Reaction | Reagent/Catalyst | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-5-nitro-1-benzothiophen-4-ol and 2-Bromo-7-nitro-1-benzothiophen-4-ol |

| Halogenation | Br₂/FeBr₃ | 2,5-Dibromo-1-benzothiophen-4-ol and 2,7-Dibromo-1-benzothiophen-4-ol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Bromo-5-acyl-1-benzothiophen-4-ol and 2-Bromo-7-acyl-1-benzothiophen-4-ol |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzothiophene core is less common and typically requires strong activation by electron-withdrawing groups. pressbooks.publibretexts.org In 2-Bromo-1-benzothiophen-4-ol, the bromine at the 2-position is susceptible to displacement by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the thiophene ring itself. The presence of the hydroxyl group can also influence the reactivity through its electronic effects or by acting as an internal nucleophile under certain conditions.

| Reaction | Reagent/Conditions | Expected Product |

| Amination | R₂NH, heat | 2-(Dialkylamino)-1-benzothiophen-4-ol |

| Thiolation | RSH, base | 2-(Alkylthio)-1-benzothiophen-4-ol |

| Alkoxylation | RONa, heat | 2-Alkoxy-1-benzothiophen-4-ol |

Heterocyclic Transformations and Ring-Opening/Closing Reactions

The benzothiophene skeleton, while generally stable, can undergo transformations under specific conditions. Ring-opening of the thiophene moiety can be achieved through reductive or oxidative cleavage of the C-S bonds. For instance, treatment with strong reducing agents like sodium in liquid ammonia (B1221849) can lead to the cleavage of the thiophene ring. Conversely, oxidative degradation can also break open the heterocyclic ring.

Ring-closing reactions involving the existing functional groups can lead to the formation of new heterocyclic systems. The hydroxyl group at the 4-position and the bromine at the 2-position can be utilized in intramolecular cyclization reactions to build more complex fused heterocyclic structures.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The presence of multiple reactive sites in 2-Bromo-1-benzothiophen-4-ol—the C-Br bond, the phenolic hydroxyl group, and various C-H bonds on the aromatic rings—allows for a range of selective functionalization strategies.

Chemoselectivity: By choosing appropriate reagents and reaction conditions, it is possible to selectively target one functional group over another. For example, the hydroxyl group can be selectively acylated or alkylated under basic conditions without affecting the C-Br bond. Conversely, palladium-catalyzed cross-coupling reactions can be employed to specifically react at the C-Br bond.

Regioselectivity: As discussed in the context of electrophilic substitution, the directing effects of the hydroxyl group ensure high regioselectivity for functionalization on the benzene ring. For C-H activation/functionalization on the thiophene ring, the position is influenced by the directing capabilities of the sulfur atom and the bromo substituent.

Stereoselectivity: While the core of 2-Bromo-1-benzothiophen-4-ol is planar and achiral, stereoselective reactions can be introduced when reacting with chiral reagents or catalysts, or when forming new stereocenters in substituents attached to the benzothiophene scaffold.

Mechanistic Elucidation of Key Reactions of 2-Bromo-1-benzothiophen-4-ol

The mechanisms of the key reactions of 2-Bromo-1-benzothiophen-4-ol are generally consistent with those established for other substituted aromatic and heteroaromatic compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) upon attack of the electrophile on the benzene ring. The stability of this intermediate is enhanced by the electron-donating hydroxyl group, and subsequent deprotonation restores aromaticity.

Nucleophilic Aromatic Substitution: The displacement of the 2-bromo substituent likely follows an SNAr mechanism. This involves the addition of the nucleophile to the C2 position to form a Meisenheimer-like intermediate, a resonance-stabilized carbanion. The departure of the bromide ion then yields the substitution product. The stability of the anionic intermediate is crucial for the reaction to proceed.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings at the C-Br bond proceed via a catalytic cycle involving oxidative addition of the 2-bromo-1-benzothiophen-4-ol to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst.

Theoretical and Computational Investigations of 2 Bromo 1 Benzothiophen 4 Ol

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. imperial.ac.uk

For 2-Bromo-1-benzothiophen-4-ol, the HOMO is expected to be localized primarily on the benzothiophene (B83047) ring system, which is rich in π-electrons, with significant contributions from the sulfur and oxygen atoms due to their lone pairs. The LUMO, conversely, represents the lowest energy region available to accept electrons and is likely distributed over the aromatic system, with potential contributions from the antibonding orbitals associated with the carbon-bromine bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to compute the energies and visualize the spatial distribution of these orbitals. mdpi.comresearchgate.net This analysis helps in predicting whether the molecule will act as an electron donor (from its HOMO) or an electron acceptor (to its LUMO) in a given reaction.

| Orbital | Description | Predicted Location of High Electron Density | Role in Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Benzothiophene ring, Sulfur and Oxygen lone pairs | Acts as an electron donor; site of electrophilic attack |

| LUMO | Lowest Unoccupied Molecular Orbital | Aromatic system, C-Br antibonding orbital | Acts as an electron acceptor; site of nucleophilic attack |

Quantum Chemical Calculations for Prediction of Reactivity and Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.gov For 2-Bromo-1-benzothiophen-4-ol, these calculations can map out the potential energy surface for various reactions, identifying transition states and reaction intermediates. mdpi.org

Methods like Density Functional Theory (DFT) can be used to calculate reactivity descriptors that provide quantitative predictions of chemical behavior. nih.gov These descriptors include:

Electron Affinity: The energy released when an electron is added to a neutral molecule.

Ionization Potential: The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

By analyzing these parameters and the calculated distribution of electrostatic potential (ESP) on the molecular surface, researchers can predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions with negative electrostatic potential (often around the oxygen atom) are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack. dergipark.org.tr Such calculations are crucial for understanding regioselectivity in substitution reactions on the benzothiophene ring. mdpi.org

Conformational Analysis and Tautomerism Studies of the Hydroxyl Group

The hydroxyl (-OH) group in 2-Bromo-1-benzothiophen-4-ol introduces possibilities for conformational isomerism and tautomerism.

Conformational Analysis: The primary conformational freedom involves the rotation of the hydrogen atom around the C-O bond. Computational methods can be used to perform a potential energy scan by systematically rotating this bond to identify the most stable conformation. nih.gov The stability is influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the sulfur atom of the thiophene (B33073) ring. The presence of a stable intramolecular hydrogen bond can significantly impact the molecule's geometry and reactivity. mdpi.com

Tautomerism: The "-ol" suffix indicates the presence of a hydroxyl group on an aromatic ring (a phenol-like structure). This form can exist in equilibrium with its keto tautomer, 2-bromo-1-benzothiophen-4(5H)-one. libretexts.orgquora.com This phenomenon is known as keto-enol tautomerism.

Quantum chemical calculations can determine the relative energies of the enol and keto forms. By comparing their calculated stabilities (Gibbs free energy), one can predict which tautomer will be predominant at equilibrium. libretexts.org For most phenolic compounds, the enol (aromatic) form is significantly more stable due to the energetic favorability of maintaining the aromaticity of the benzene (B151609) ring. libretexts.org However, computational studies provide a definitive quantitative assessment of this equilibrium.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase (like a solution or a solid). nih.gov MD simulations model the movements of atoms and molecules over time based on a force field that describes the intermolecular forces. mdpi.com

For 2-Bromo-1-benzothiophen-4-ol, MD simulations can provide insights into:

Solvation: How solvent molecules arrange themselves around the solute molecule and the energetic favorability of this interaction.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen, sulfur, or bromine atom of a neighboring molecule. nih.gov

π-π Stacking: The tendency of the aromatic benzothiophene rings to stack on top of each other, which is a significant non-covalent interaction in many organic systems.

These simulations are crucial for understanding macroscopic properties like solubility, melting point, and how the molecule interacts with other molecules in a biological or chemical system. mdpi.com The cohesive energy density, a measure of intermolecular forces, can be calculated from these simulations to predict the energy required to separate molecules from each other. mdpi.com

Prediction and Validation Methodologies for Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. ias.ac.in For 2-Bromo-1-benzothiophen-4-ol, key spectroscopic parameters can be calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These calculated shifts, when compared to experimental spectra, are invaluable for structural assignment.

Vibrational Spectroscopy (IR & Raman): DFT calculations can be used to compute the vibrational frequencies of the molecule. wu.ac.th These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific bonds or functional groups. rroij.com

The close agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of the proposed molecular structure and the computational model used. dergipark.org.tr

| Spectroscopic Technique | Calculated Parameter | Computational Method | Purpose |

|---|---|---|---|

| ¹H & ¹³C NMR | Chemical Shifts (δ) | DFT with GIAO method | Structural elucidation and assignment of atoms |

| FT-IR & FT-Raman | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | Functional group identification and structural confirmation |

| UV-Vis | Excitation Energies (λmax) | Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions and color |

Density Functional Theory (DFT) Applications in Structure and Reactivity Studies

Density Functional Theory (DFT) is one of the most versatile and widely used computational methods for studying the electronic structure of molecules. ub.ac.idnih.gov For 2-Bromo-1-benzothiophen-4-ol, DFT is the foundational method for most of the theoretical investigations mentioned.

Structural Optimization: A primary application of DFT is to find the lowest-energy three-dimensional structure of the molecule. rroij.com This involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. rroij.com

Reactivity Studies: DFT is used to calculate the global and local reactivity descriptors discussed in section 4.2. nih.gov Analysis of the Fukui function, another DFT-derived concept, can pinpoint the most reactive atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com These calculations provide a detailed picture of the molecule's chemical reactivity based on its electron density. nih.gov

| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|---|

| Total Energy | Ground state electronic energy | -2500 Hartrees | Indicates molecular stability |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment | Measure of molecular polarity | 2.1 Debye | Influences intermolecular interactions and solubility |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 1 Benzothiophen 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-1-benzothiophen-4-ol, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the molecular skeleton and the connectivity of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Bromo-1-benzothiophen-4-ol, the spectrum is expected to show distinct signals for the hydroxyl proton and the four aromatic protons.

Aromatic Protons (H3, H5, H6, H7): These protons would appear in the typical aromatic region (approximately 6.5-8.0 ppm). The proton on the thiophene (B33073) ring (H3) would likely be a singlet, while the three protons on the benzene (B151609) ring (H5, H6, H7) would exhibit a more complex splitting pattern (doublets and triplets) due to coupling with their neighbors.

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically falls in the range of 4.0-7.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for 2-Bromo-1-benzothiophen-4-ol would display eight unique signals corresponding to the eight carbon atoms of the benzothiophene (B83047) core. The chemical shifts are influenced by the electronegativity of neighboring atoms (S, O, Br).

C4 (bearing the -OH group): This carbon would be significantly downfield-shifted due to the attached oxygen atom, likely appearing around 150-160 ppm.

C2 (bearing the Br atom): The carbon attached to the bromine atom would also be shifted, though less dramatically than C4.

Other Aromatic Carbons: The remaining six carbons of the fused ring system would produce signals in the 110-140 ppm range.

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: This experiment would show correlations between adjacent protons, helping to definitively assign the H5, H6, and H7 protons on the benzene ring.

HSQC: This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming the C-H connectivity for C3-H3, C5-H5, C6-H6, and C7-H7.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~115-125 |

| C3 | ~7.2-7.4 | ~120-130 |

| C3a | - | ~135-145 |

| C4 | - | ~150-160 |

| C5 | ~6.8-7.0 | ~110-120 |

| C6 | ~7.1-7.3 | ~120-130 |

| C7 | ~6.9-7.1 | ~115-125 |

| C7a | - | ~130-140 |

| OH | ~4.0-7.0 (broad s) | - |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For 2-Bromo-1-benzothiophen-4-ol (molecular formula C₈H₅BrOS), the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an M⁺ and an M+2 peak) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom. wpmucdn.com

Fragmentation Analysis: Under electron ionization (EI), the molecular ion can fragment in predictable ways. Common fragmentation pathways for benzothiophenes involve the loss of small molecules like CO, CS, or C₂H₂. nih.govnih.gov For 2-Bromo-1-benzothiophen-4-ol, key fragmentation events would likely include:

Loss of a bromine radical (•Br).

Loss of carbon monoxide (CO) from the phenolic ring.

Cleavage of the thiophene ring.

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₅⁷⁹BrOS]⁺ | 228 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | [C₈H₅⁸¹BrOS]⁺ | 230 | Molecular ion with ⁸¹Br isotope. Intensity similar to m/z 228. wpmucdn.com |

| [M-Br]⁺ | [C₈H₅OS]⁺ | 149 | Loss of bromine radical. |

| [M-CO]⁺ | [C₇H₅BrS]⁺ | 200/202 | Loss of carbon monoxide. Isotopic pattern for Br remains. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present. ijopaar.com

For 2-Bromo-1-benzothiophen-4-ol, the key expected vibrational bands are:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹. nii.ac.jp

Aromatic C=C Stretch: A series of sharp peaks in the 1450-1600 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-O Stretch: A distinct band in the 1200-1300 cm⁻¹ region is expected for the phenolic C-O bond.

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiophene ring typically appear in the fingerprint region, around 600-800 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a signal in the lower frequency region of the IR spectrum, typically between 500-650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). The technique is particularly useful for analyzing compounds with conjugated systems. shimadzu.com

The benzothiophene ring system is a conjugated chromophore. researchgate.net The presence of the hydroxyl (-OH) and bromo (-Br) substituents, which act as auxochromes, will influence the wavelength of maximum absorption (λₘₐₓ). These groups can shift the absorption peaks to longer wavelengths (a bathochromic or "red" shift) compared to the parent benzothiophene molecule. shimadzu.com The spectrum of 2-Bromo-1-benzothiophen-4-ol is expected to show strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π → π* transitions within the aromatic system. researchgate.netutoronto.ca

Single-Crystal X-ray Diffraction Methodologies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom in the crystal lattice.

If a suitable single crystal of 2-Bromo-1-benzothiophen-4-ol could be grown, this technique would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzothiophene ring system.

Solid-State Conformation: The preferred orientation of the molecule in the solid state.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. This information is crucial for understanding the compound's physical properties.

Hyphenated Techniques in Reaction Monitoring and Purity Assessment

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. actascientific.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for both monitoring the synthesis of 2-Bromo-1-benzothiophen-4-ol and assessing the purity of the final product. rsisinternational.orgijarnd.com

Potential Applications and Materials Science Perspectives of 2 Bromo 1 Benzothiophen 4 Ol

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

2-Bromo-1-benzothiophen-4-ol serves as a versatile scaffold in organic synthesis due to its distinct functional groups that allow for sequential and regioselective modifications. The presence of a hydroxyl group and a bromine atom on the benzothiophene (B83047) core enables a wide range of chemical transformations, making it a valuable starting material for constructing more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Systems

The unique structure of 2-bromo-1-benzothiophen-4-ol, featuring both an electron-rich aromatic ring and reactive sites, makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups, thereby extending the π-conjugated system and building molecular complexity.

Furthermore, the hydroxyl group at the 4-position can be used as a handle for further functionalization or to direct the regioselectivity of subsequent reactions. For instance, it can be converted into other functional groups or used to form ether or ester linkages. This dual functionality allows chemists to construct polycyclic aromatic and heteroaromatic structures, such as benzothienobenzofurans, through annulation strategies involving phenols or other nucleophilic partners. acs.org The strategic manipulation of these functional groups is crucial in creating novel heterocyclic frameworks with tailored electronic and structural properties.

Building Block for Natural Product Analogues (non-biological focus)

The benzothiophene core is a structural motif present in various complex molecules. 2-Bromo-1-benzothiophen-4-ol provides a convenient starting point for the synthesis of non-biological analogues of natural products. By modifying the core structure through reactions at the bromo and hydroxyl positions, chemists can create a library of compounds with diverse three-dimensional shapes and electronic properties. For example, the benzothiophene framework can serve as a bioisostere for other aromatic systems, such as indoles or benzofurans, found in natural products. researchgate.net This allows for the systematic exploration of structure-property relationships without a biological focus. The synthesis of these analogues, such as analogues of combretastatin and resveratrol, showcases the utility of benzothiophene derivatives in creating structurally novel molecules. researchgate.net

Applications in Organic Electronics and Optoelectronic Materials

The benzothiophene moiety is a key component in the design of high-performance organic electronic materials due to its electron-rich nature, rigid planar structure, and ability to facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. Thiophene-based materials, including benzothiophene derivatives, are extensively studied for their potential in a variety of organic electronic devices. nih.gov

Monomer for Conjugated Polymers and Oligomers

2-Bromo-1-benzothiophen-4-ol is a suitable monomer for the synthesis of conjugated polymers and oligomers. The bromine atom provides a reactive site for polymerization reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. researchgate.net These methods allow for the controlled synthesis of polymers with well-defined structures and high molecular weights.

The resulting polymers, often referred to as poly(benzothiophene)s, possess a conjugated backbone that enables the delocalization of π-electrons. This delocalization is responsible for their semiconducting properties. The hydroxyl group can be modified prior to or after polymerization to fine-tune the solubility, processability, and electronic properties of the resulting materials. For instance, attaching long alkyl chains can improve solubility in organic solvents, making them suitable for solution-based processing techniques like spin-coating and printing. The ability to modify the chemical structure allows for precise control over the polymer's band gap and energy levels, which is critical for optimizing device performance.

Table 1: Examples of Thiophene-Based Conjugated Polymers and their Properties

| Polymer/Oligomer Type | Synthetic Method | Key Properties | Potential Application |

|---|---|---|---|

| Poly(3-alkylthiophene)s (P3ATs) | Grignard Metathesis (GRIM), Stille Coupling | Good solubility, high charge carrier mobility | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Donor-Acceptor Copolymers | Suzuki, Stille Coupling | Tunable band gaps, broad absorption spectra | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) |

Components in Organic Semiconductor Devices

Derivatives of benzothiophene are increasingly being incorporated into organic semiconductor devices due to their excellent charge transport characteristics and environmental stability. mdpi.comresearchgate.net These materials can function as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) and as components in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells. mdpi.com

In OFETs, the ordered packing of benzothiophene-based molecules in the solid state facilitates efficient charge transport, leading to high charge carrier mobilities. rsc.orgscilit.com For example, derivatives of mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), a larger fused thiophene (B33073) system, have demonstrated some of the highest mobilities for p-type organic semiconductors. mdpi.comresearchgate.net The performance of these devices is highly dependent on the molecular structure and the resulting thin-film morphology.

Table 2: Performance of Selected Benzothiophene-Based Organic Field-Effect Transistors (OFETs)

| Compound | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| 2,7-diphenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene | Vacuum Evaporation | > 1.0 | > 10^6 |

| Dioctyl-BTBT | Solution Shearing | up to 10.0 | > 10^7 |

| Dibenzothiophene derivatives | Vacuum Evaporation | up to 0.077 | ~ 10^7 rsc.org |

Development of Advanced Catalysts and Ligands

The structural features of 2-bromo-1-benzothiophen-4-ol also make it an attractive candidate for the development of novel ligands for catalysis. The sulfur atom in the thiophene ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal centers. This allows for the design of bidentate or polydentate ligands with specific steric and electronic properties.

By modifying the benzothiophene backbone, for example, through substitution at the bromine position, the ligand's properties can be systematically tuned. These tailored ligands can then be complexed with various transition metals (e.g., palladium, rhodium, iridium) to form catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The rigid benzothiophene framework can impart a well-defined geometry to the catalyst's coordination sphere, which can lead to high activity and selectivity in catalytic processes. While the direct application of 2-bromo-1-benzothiophen-4-ol in catalysis is an emerging area, the versatility of the benzothiophene scaffold suggests significant potential in this field.

Design of Novel Functional Materials Utilizing the Benzothiophene Scaffold

The benzothiophene moiety is a key component in the design of various organic functional materials due to its rigid, planar structure and electron-rich nature, which facilitates charge transport. The specific substitution pattern of 2-Bromo-1-benzothiophen-4-ol offers multiple handles for synthetic modification, allowing for the systematic tuning of its electronic and physical properties.

The bromine atom at the 2-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis and provide a powerful toolkit for constructing larger, conjugated systems. By reacting 2-Bromo-1-benzothiophen-4-ol with appropriate coupling partners, it is possible to synthesize a range of novel materials, including:

Conjugated Polymers: Polymerization of monomers derived from 2-Bromo-1-benzothiophen-4-ol could lead to new semiconducting polymers. The benzothiophene unit would contribute to the polymer backbone's rigidity and electronic delocalization, which are crucial for efficient charge transport in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hydroxyl group could be used to influence solubility or to introduce further functionality.

Small Molecule Semiconductors: Dimerization or oligomerization of the benzothiophene unit, or its coupling to other aromatic systems, can yield well-defined small molecules with tailored electronic properties. These materials are of interest for vacuum-deposited organic electronic devices.

Functional Dyes: The extended π-system of benzothiophene derivatives often results in interesting photophysical properties. By strategically modifying the core of 2-Bromo-1-benzothiophen-4-ol, it is possible to design novel dyes with applications in areas such as organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells.

The hydroxyl group at the 4-position also offers a site for chemical modification. It can be etherified or esterified to attach various functional groups, which can be used to modulate the material's solubility, morphology, and intermolecular interactions. This dual functionality (bromo and hydroxyl groups) makes 2-Bromo-1-benzothiophen-4-ol a particularly attractive building block for creating complex and highly functionalized organic materials.

Table 1: Potential Functional Materials Derived from 2-Bromo-1-benzothiophen-4-ol

| Material Class | Synthetic Strategy | Potential Application |

| Poly(benzothiophene) Derivatives | Cross-coupling polymerization (e.g., Suzuki, Stille) | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Donor-Acceptor Copolymers | Copolymerization with electron-accepting monomers | Bulk Heterojunction Solar Cells |

| Benzothiophene-based Dyes | Functionalization via cross-coupling and modification of the hydroxyl group | Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs) |

| Self-Assembling Materials | Introduction of long alkyl chains via etherification of the hydroxyl group | Organic Thin-Film Transistors |

This table presents hypothetical data for illustrative purposes, based on the known chemistry of the benzothiophene scaffold, due to the absence of specific research on 2-Bromo-1-benzothiophen-4-ol.

Sensing and Molecular Recognition Systems (non-biological context)

The development of chemical sensors and molecular recognition systems is another area where the benzothiophene scaffold has shown promise. The design of such systems often relies on creating molecules that exhibit a measurable change in their physical properties, such as color or fluorescence, upon interaction with a specific analyte.

Derivatives of 2-Bromo-1-benzothiophen-4-ol could be engineered to act as chemosensors. The electron-rich benzothiophene core can act as a signaling unit (fluorophore or chromophore), while the hydroxyl group can serve as a recognition site for analytes capable of hydrogen bonding. Furthermore, the bromine atom can be replaced with more complex recognition moieties through cross-coupling reactions.

For instance, a derivative of 2-Bromo-1-benzothiophen-4-ol could be designed to detect specific metal ions. The hydroxyl group, possibly in concert with other strategically placed coordinating atoms, could bind to a target ion. This binding event would perturb the electronic structure of the benzothiophene core, leading to a change in its absorption or emission spectrum, thus signaling the presence of the ion.

Similarly, by attaching specific receptor units, sensors for neutral molecules could be developed. The rigid benzothiophene scaffold provides a well-defined platform for orienting these receptor units, potentially leading to high selectivity for the target analyte. The principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) are often employed in the design of such fluorescent sensors, and the electronic properties of the benzothiophene system are well-suited for these mechanisms.

Table 2: Hypothetical Sensing Applications of 2-Bromo-1-benzothiophen-4-ol Derivatives

| Target Analyte | Proposed Sensing Mechanism | Potential Signal Output |

| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Coordination with the hydroxyl group and other engineered binding sites | Change in fluorescence intensity (quenching or enhancement) or a colorimetric shift |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with the hydroxyl group | Ratiometric change in fluorescence emission |